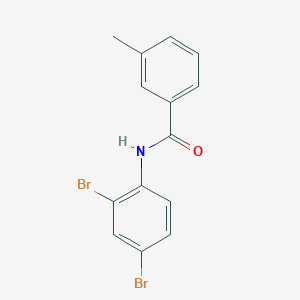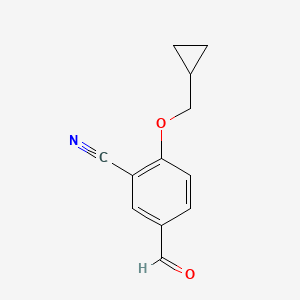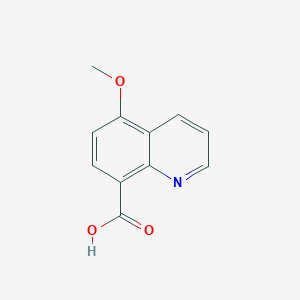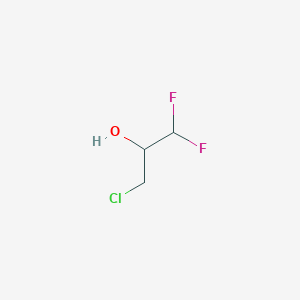
1-(3-Iodo-4-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11IO2. It is characterized by the presence of an iodine atom and a methoxy group attached to a benzene ring, along with an ethanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Iodo-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the iodination of 4-methoxyacetophenone followed by reduction. The steps are as follows:
Iodination: 4-methoxyacetophenone is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the meta position relative to the methoxy group.
Reduction: The resulting 3-iodo-4-methoxyacetophenone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodo-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-iodo-4-methoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Further reduction can convert it to 3-iodo-4-methoxyphenylethane using strong reducing agents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: 3-iodo-4-methoxybenzaldehyde.
Reduction: 3-iodo-4-methoxyphenylethane.
Substitution: 3-azido-4-methoxyphenylethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those requiring halogenated aromatic compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 1-(3-iodo-4-methoxyphenyl)ethanol exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Iodo-3-methoxyphenyl)ethanol: Similar structure but with different positions of the iodine and methoxy groups.
1-(3-Bromo-4-methoxyphenyl)ethanol: Bromine instead of iodine.
1-(3-Iodo-4-hydroxyphenyl)ethanol: Hydroxy group instead of methoxy.
Uniqueness
1-(3-Iodo-4-methoxyphenyl)ethanol is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, particularly for introducing iodine into aromatic compounds.
Eigenschaften
CAS-Nummer |
124829-14-7 |
|---|---|
Molekularformel |
C9H11IO2 |
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
1-(3-iodo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 |
InChI-Schlüssel |
AGTKQLRXTYOJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OC)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)


